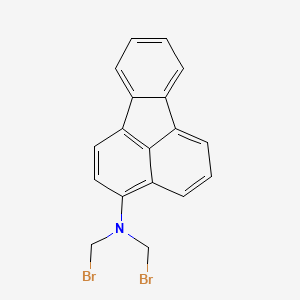
N,N-bis(bromomethyl)fluoranthen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(bromomethyl)fluoranthen-3-amine is a chemical compound with the molecular formula C18H13Br2N It is known for its unique structure, which includes a fluoranthene core substituted with bromomethyl groups and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(bromomethyl)fluoranthen-3-amine typically involves the bromination of fluoranthene followed by amination. One common method involves the reaction of fluoranthene with bromine in the presence of a catalyst to introduce bromomethyl groups. The resulting intermediate is then treated with an amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require controlled temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and amines, along with appropriate catalysts and solvents. The reaction conditions are carefully monitored to ensure consistent quality and high yield. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(bromomethyl)fluoranthen-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as sodium hydroxide or ammonia for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or amino derivatives, while coupling reactions can produce more complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N,N-bis(bromomethyl)fluoranthen-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-bis(bromomethyl)fluoranthen-3-amine involves its interaction with molecular targets through its bromomethyl and amine groups. These functional groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N,N-bis(bromomethyl)fluoranthen-3-amine include:
- 2-(N,N-bis(2-bromoethyl)amino)fluorene
- 3-amino-N,N-bis(2-ethylhexyl)benzenesulfonamide
- 2-(N,N-bis(chloromethyl)amino)anthracene
- Fluoranthene-3-carbaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern on the fluoranthene core, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C18H13Br2N |
|---|---|
Molekulargewicht |
403.1 g/mol |
IUPAC-Name |
N,N-bis(bromomethyl)fluoranthen-3-amine |
InChI |
InChI=1S/C18H13Br2N/c19-10-21(11-20)17-9-8-15-13-5-2-1-4-12(13)14-6-3-7-16(17)18(14)15/h1-9H,10-11H2 |
InChI-Schlüssel |
MOZCTSGMMAIPHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


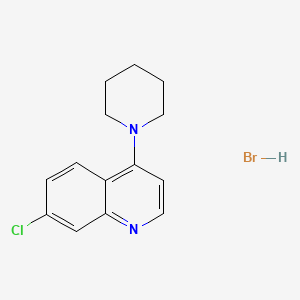
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
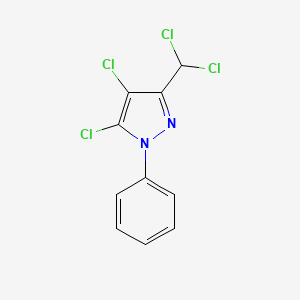
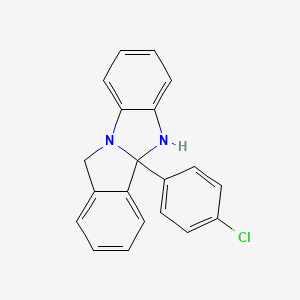
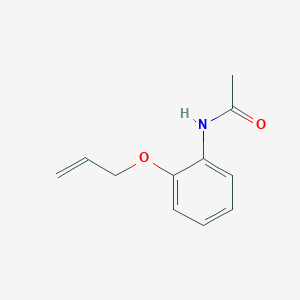



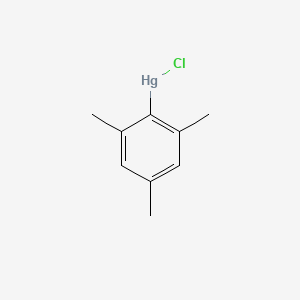
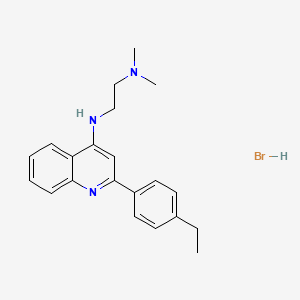
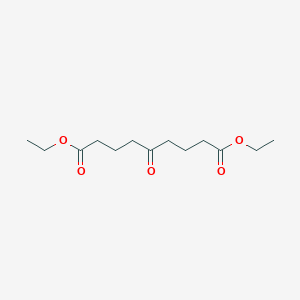
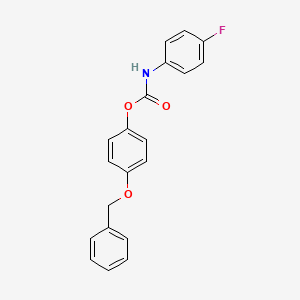
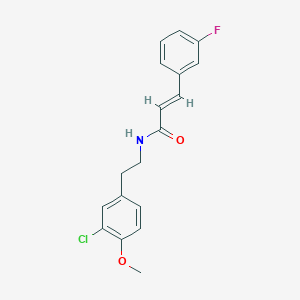
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
